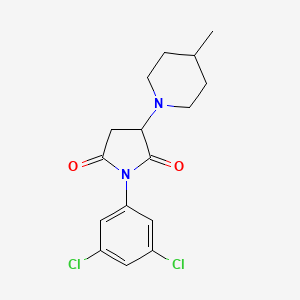![molecular formula C29H27N3O4S B11536350 N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)
N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
准备方法
合成路线和反应条件
N-苄基-N-(2-{[(2E)-2-(2-甲氧基苄叉基)肼基]羰基}苯基)-4-甲基苯磺酰胺的合成通常涉及多个步骤:
腙的形成: 第一步涉及2-甲氧基苯甲醛与肼缩合形成腙中间体。
酰化: 然后用苯甲酰氯酰化腙,引入羰基。
磺酰胺的形成: 最后一步涉及酰化腙与4-甲基苯磺酰氯反应,形成所需的化合物。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器,精确控制反应条件(温度、压力、pH值)以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在甲氧基苄叉基和肼基处。
还原: 还原反应可以针对羰基和磺酰胺基团。
取代: 化合物中的芳环可以参与亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 使用卤素(用于亲电取代)或亲核试剂(用于亲核取代)等试剂。
主要产物
氧化: 产物可能包括甲氧基苄叉基和肼基的氧化衍生物。
还原: 羰基和磺酰胺基团的还原形式。
取代: 根据所用试剂的不同,各种取代的芳香衍生物。
科学研究应用
药物化学: 它可以作为开发新药的先导化合物,特别是针对特定酶或受体的药物。
材料科学: 该化合物可用于设计具有特定电子或光学特性的新型材料。
生物学研究: 它可用作研究生物途径的探针或生化分析中的工具。
作用机制
该化合物发挥其作用的机制取决于其具体的应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,调节其活性。肼基和磺酰胺基团对于结合相互作用尤为重要,而芳香环有助于化合物的整体稳定性和特异性。
相似化合物的比较
类似化合物
- N-(4-{[(2E)-2-(2-羟基-3-甲氧基苄叉基)肼基]羰基}苯基)-4-甲基苯磺酰胺
- N-[2-({(2E)-2-[4-(苄氧基)-3-甲氧基苄叉基]肼基}羰基)苯基]-4-氯苯磺酰胺
独特性
N-苄基-N-(2-{[(2E)-2-(2-甲氧基苄叉基)肼基]羰基}苯基)-4-甲基苯磺酰胺是独一无二的,因为它具有特定的官能团组合,赋予其独特的化学和生物学特性。特别是甲氧基苄叉基和肼基的存在可能增强其反应性和结合亲和力,与类似化合物相比。
属性
分子式 |
C29H27N3O4S |
|---|---|
分子量 |
513.6 g/mol |
IUPAC 名称 |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C29H27N3O4S/c1-22-16-18-25(19-17-22)37(34,35)32(21-23-10-4-3-5-11-23)27-14-8-7-13-26(27)29(33)31-30-20-24-12-6-9-15-28(24)36-2/h3-20H,21H2,1-2H3,(H,31,33)/b30-20+ |
InChI 键 |
ZOGUJWZDUIAOSG-TWKHWXDSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11536304.png)

![1-{2-[(E)-{2-[2-(azepan-1-ylsulfonyl)-4-nitrophenyl]hydrazinylidene}methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11536318.png)
![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11536324.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11536334.png)
![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
![N-[(4Z)-1-(4-iodophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-methylaniline](/img/structure/B11536338.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536342.png)
![4-chloro-N-{1-[(3-chlorophenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B11536354.png)
